
3-(10-Methyl-anthracen-9-YL)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(10-methyl-9-anthryl)propanoic acid is anthracene substituted at C-9 by a propionic acid group and at C-10 by a methyl group. It is a member of anthracenes and a monocarboxylic acid.
Aplicaciones Científicas De Investigación
Photomechanical Organic Microcrystals
(E)-3-(Anthracen-9-yl)acrylic acid (9-AYAA) has been studied for its strong photomechanical response in bulk crystals. However, growing high-quality microcrystals has been challenging using conventional techniques. A method involving the tert-butyl ester of 9-AYAA and acid-catalyzed hydrolysis was found to successfully grow microwires and microplates of 9-AYAA. These microstructures exhibit photoinduced coiling-uncoiling and folding-unfolding transitions under specific irradiation, showing potential for photomechanical applications (Al‐Kaysi et al., 2015).
Antibacterial Activity
Anthracene derivatives synthesized from anthracen-10(9H)-one showed notable in vitro antibacterial activity against both gram-positive and gram-negative strains. This includes the synthesis of 3-(5-aryl-4H-pyrazol-3-yl)anthracen-10(9H)-ones, indicating the potential of these compounds in antibacterial research (Kumar, Jain, & Jain, 2014).
Anodic Oxidation Studies
The anodic oxidation of anthrone in the presence of excess carboxylic acids, including propionic acid, has been investigated. This study explored the synthesis of various anthracene derivatives like 10-propionyloxyanthrone, providing insights into the electrochemical behavior of anthracene compounds (Koketsu et al., 1993).
Fluorescent Sensor Development
Anthracene-based compounds have been developed as highly sensitive fluorescent sensors for detecting metal ions like lead(II) and aluminum(III). These sensors, based on anthracene platforms, demonstrated significant fluorescence enhancement upon metal ion complexation, suggesting their utility in environmental monitoring and bioimaging applications (Anand et al., 2015).
Thiyl Radical Reactions
Studies on the interaction of anthracene with 3-mercaptopropionic acid and oxygen have explored the formation of thiyl radicals, leading to compounds like 3-(9-anthrylthio)propionic acid. Such research provides valuable insights into the chemistry of thiyl radicals and their potential applications in organic synthesis (Beckwith & See, 1964).
Propiedades
Nombre del producto |
3-(10-Methyl-anthracen-9-YL)-propionic acid |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
3-(10-methylanthracen-9-yl)propanoic acid |
InChI |
InChI=1S/C18H16O2/c1-12-13-6-2-4-8-15(13)17(10-11-18(19)20)16-9-5-3-7-14(12)16/h2-9H,10-11H2,1H3,(H,19,20) |
Clave InChI |
CKQINRXZVYBCSC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O |
SMILES canónico |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[1-[2-(1-pyrrolidinyl)ethyl]-2-benzimidazolyl]benzamide](/img/structure/B1221890.png)
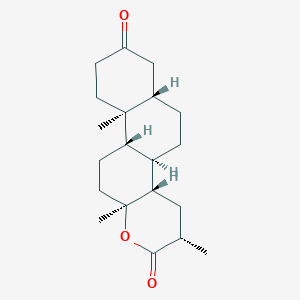

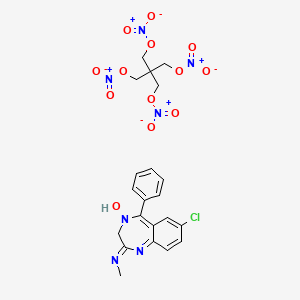

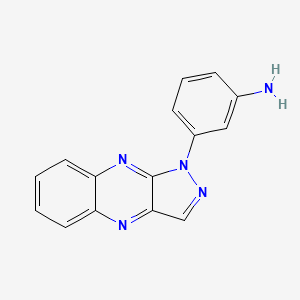
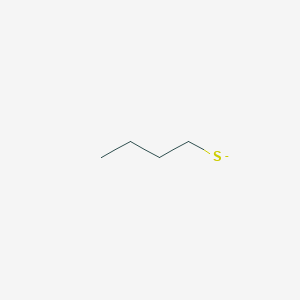
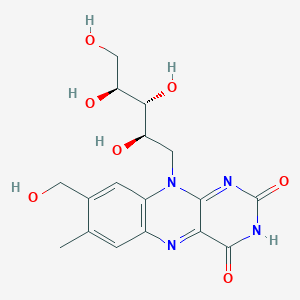
![[(2R,3S,4S,5S)-5-formyl-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221902.png)
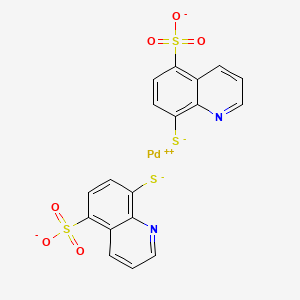



![(2R,3S,4S,6S)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1221909.png)